REACTION_CXSMILES
|
[N:1]1([CH2:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.ClC1[N:15]=[CH:14][C:13]([CH2:16][CH3:17])=[CH:12][N:11]=1.[C:18]([O-])([O-])=[O:19].[K+].[K+]>CC(N(C)C)=O>[CH2:16]([C:13]1[CH:12]=[N:11][C:7]([N:1]2[CH2:2][CH2:3][CH:4]([CH2:18][OH:19])[CH2:5][CH2:6]2)=[N:15][CH:14]=1)[CH3:17] |f:2.3.4|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
14.57 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)CC
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with DMA
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the crude purified by flash chromatography (EtOAc/hexanes gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC(=NC1)N1CCC(CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |